4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride

Aqueous Solubility Formulation Physicochemical Profiling

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride (CAS 2219376-02-8) is a bifunctional small-molecule scaffold that integrates a 1,2,3-triazole pharmacophore, a 4-hydroxypiperidine core, and a methylene linker, supplied as a crystalline dihydrochloride salt. The free base is catalogued under CAS 1824216-19-4, but the dihydrochloride form (MW = 255.1 g/mol, ≥95% purity by vendor specification) is the standard research-grade article available from major suppliers including Biosynth and Enamine.

Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14
CAS No. 2219376-02-8
Cat. No. B2528988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride
CAS2219376-02-8
Molecular FormulaC8H16Cl2N4O
Molecular Weight255.14
Structural Identifiers
SMILESC1CNCCC1(CN2C=CN=N2)O.Cl.Cl
InChIInChI=1S/C8H14N4O.2ClH/c13-8(1-3-9-4-2-8)7-12-6-5-10-11-12;;/h5-6,9,13H,1-4,7H2;2*1H
InChIKeyKXDKELWZMVQPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride – Core Physicochemical Identity & Procurement-Grade Characterization


4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride (CAS 2219376-02-8) is a bifunctional small-molecule scaffold that integrates a 1,2,3-triazole pharmacophore, a 4-hydroxypiperidine core, and a methylene linker, supplied as a crystalline dihydrochloride salt. The free base is catalogued under CAS 1824216-19-4, but the dihydrochloride form (MW = 255.1 g/mol, ≥95% purity by vendor specification) is the standard research-grade article available from major suppliers including Biosynth and Enamine . The presence of the tertiary alcohol at the piperidine 4-position and the double protonation of the piperidine nitrogen distinguishes this entry from the broader class of triazolylmethyl-piperidine building blocks [1].

Why 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride Cannot Be Replaced by a Neighboring Triazolyl-Piperidine Analog


Substituting 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride with a close in-class analog such as 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine hydrochloride (CAS 1423032-62-5) or 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride (CAS 1423028-48-1) introduces quantifiable changes in hydrogen-bond donor count, topological polar surface area, and aqueous solubility that propagate into altered pharmacokinetic and target-engagement profiles [1]. The 4-hydroxyl group contributes an additional H-bond donor (raising total HBD from 2 to 4 versus the des-hydroxy comparator) and increases TPSA from 46.8 Ų to 63 Ų, directly impacting permeability and solubility [1][2]. The dihydrochloride salt form ensures consistent protonation of the piperidine nitrogen, conferring reproducible aqueous solubility that is critical for high-concentration in vitro assay preparation—a parameter that varies substantially among mono-hydrochloride or free-base analogs sourced from different vendors [2].

Quantitative Differentiation of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride Against Its Closest Structural Analogs


Enhanced Aqueous Solubility Through Dual Salt Formation and 4-Hydroxyl Hydration

The dihydrochloride salt of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol exhibits aqueous solubility of ≥12.5 mg/mL (≥49 mM) at 25°C, as experimentally determined by vendor solubility screening [1]. By contrast, the monohydrochloride analog 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine hydrochloride (CAS 1423032-62-5) lacks the 4-hydroxyl group and is reported to have substantially lower aqueous solubility, with typical dihydrochloride salt forms in this class achieving 50–100 mg/mL only when combined with additional polar substituents . The target compound's solubility is sufficient to prepare concentrated stock solutions in aqueous buffers without organic co-solvents, a distinct advantage for high-throughput screening and in vivo formulation workflows [1].

Aqueous Solubility Formulation Physicochemical Profiling

Increased Hydrogen-Bond Donor Capacity for Target Engagement

The target compound possesses 4 hydrogen-bond donor (HBD) atoms versus 1 HBD for the des-hydroxy analog 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (free base, CAS 913088-21-8) [1][2]. This difference arises from the 4-hydroxyl proton (1 additional HBD) and the two HCl-derived protons on the piperidine nitrogen. In class-level SAR studies of triazolopiperidine P2X7 receptor antagonists, introduction of a hydroxyl group at the piperidine 4-position was shown to alter hydrogen-bonding geometry with the receptor and modify CYP inhibition profiles [3]. The elevated HBD count of the target is predicted to enhance interactions with polar residues in biological targets, a feature that is absent in the monohydrochloride or free-base comparators lacking the 4-hydroxyl [2].

Medicinal Chemistry Structure-Activity Relationship Binding Affinity

Topological Polar Surface Area (TPSA) Differentiates CNS Permeability Potential

The target compound has a computed TPSA of 63 Ų, compared to 46.8 Ų for the des-hydroxy analog 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine [1][2]. For CNS drug discovery, TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier permeation, while values above 80 Ų correlate with poor CNS penetration [3]. The target compound sits at the boundary of this threshold, whereas the des-hydroxy comparator lies well within the CNS-permeable range. This 16.2 Ų increase provides a quantifiable rational basis for selecting the hydroxylated scaffold when reduced CNS exposure is desired (e.g., peripherally restricted targets) or for rejecting it when high brain penetration is required [3].

ADME Blood-Brain Barrier Drug-Likeness

Antifungal Activity Potential Inferred from Piperidine-1,2,3-Triazole Hybrid Chemotype

Although direct MIC data for 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride are not publicly available, closely related piperidine-1,2,3-triazolylacetamide derivatives (pta1–pta3) demonstrate potent activity against multidrug-resistant Candida auris clinical isolates, with MIC values ranging from 0.24 to 0.97 µg/mL and minimum fungicidal concentrations (MFC) from 0.97 to 3.9 µg/mL [1]. These derivatives induce apoptotic cell death and S-phase cell cycle arrest in C. auris at sub-inhibitory concentrations [1]. In a separate study, triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains (compounds 8t and 8v) exhibited MIC values as low as 0.0125 µg/mL against Candida albicans and Cryptococcus neoformans [2]. The target compound, bearing the identical 1,2,3-triazole-piperidine pharmacophore, is positioned within this active chemotype space and represents a logical starting scaffold for antifungal lead generation programs [3].

Antifungal Candida auris Drug Resistance

CYP3A4 Inhibition Liability and Pharmacokinetic Boosting Potential

Piperidine- and piperazine-linked triazole derivatives are explicitly claimed in patents as CYP3A4 inhibitors useful for improving the pharmacokinetics of co-administered drugs metabolized by this isoform [1][2]. In a P2X7 antagonist series, 1,2,3-triazolopiperidine compounds initially showed substantial CYP inhibition that was modulated through heterocycle substitution [3]. For the target compound, the combination of the triazole ring (a known CYP-binding motif) and the 4-hydroxyl group (potential site for Phase II conjugation) suggests a distinct metabolic liability profile compared to des-hydroxy analogs. Researchers procuring this compound for in vitro ADME panels can benchmark its CYP3A4 IC₅₀ against the class range of 0.1–10 µM reported for structurally related triazolopiperidines [3].

CYP450 Inhibition Pharmacokinetics Drug-Drug Interaction

Procurement-Guided Application Scenarios for 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride


Scaffold for Antifungal Lead Optimization Targeting Drug-Resistant Candida Species

The 1,2,3-triazole-piperidine core of this compound is validated by multiple independent studies showing sub-µg/mL MIC values against Candida auris, Candida albicans, and Cryptococcus neoformans for closely related derivatives [1][2]. The 4-hydroxyl group and dihydrochloride salt provide an aqueous solubility advantage (≥12.5 mg/mL) that facilitates high-concentration antifungal susceptibility testing without DMSO interference [3]. Medicinal chemistry teams can use this building block to generate focused libraries with systematic variation at the piperidine nitrogen and triazole C-4 position, with the hydroxyl group serving as a metabolic soft spot for further SAR exploration [1].

Peripherally-Restricted Kinase Probe with Reduced CNS Penetration

With a TPSA of 63 Ų—elevated relative to des-hydroxy triazolylpiperidine analogs (TPSA ~47 Ų)—this compound is predicted to have attenuated passive blood-brain barrier permeability [1]. This property makes it a suitable starting scaffold for designing peripherally restricted kinase inhibitors (e.g., PIM, FLT3, or PI3Kγ) where CNS side effects must be minimized [2]. The pre-formed dihydrochloride salt ensures consistent solubility and ionization for reliable in vitro kinase panel screening [3].

CYP3A4 Activity Probe for In Vitro Drug-Drug Interaction Screening

The triazole-piperidine chemotype is patented as a CYP3A4 inhibitor scaffold [1]. This compound, with its well-defined salt stoichiometry and ≥95% purity, is suitable for use as a reference probe in human liver microsome assays to benchmark CYP3A4 inhibition of new chemical entities. The 4-hydroxyl group provides a functional handle for further derivatization (e.g., ester prodrugs, glucuronide metabolite standards) without compromising the core triazole-mediated CYP binding interaction [2].

Click Chemistry-Ready Building Block for Bioconjugation and PROTAC Design

The 1,2,3-triazole ring is not only a pharmacophore but also the product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound a versatile intermediate for 'click' conjugation strategies [1]. The piperidine 4-hydroxyl offers an orthogonal attachment point for linker installation (e.g., PEGylation, E3 ligase ligand tethering for PROTAC applications), while the dihydrochloride salt form simplifies purification after aqueous-phase reactions [2]. The high aqueous solubility (≥12.5 mg/mL) ensures compatibility with biocompatible click reaction conditions (pH 7.4, ambient temperature) [3].

Quote Request

Request a Quote for 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.